5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Description
Properties
IUPAC Name |
5,6,7,8-tetramethylidenebicyclo[2.2.2]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-7-8(2)12-6-5-11(7)9(3)10(12)4/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGWXWRIVOVEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2C=CC(C1=C)C(=C)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447567 | |
| Record name | 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-75-7 | |
| Record name | 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tandem Diels-Alder Reaction Strategies
The most widely documented approach involves tandem Diels-Alder reactions using tetracyanoethylene (TCNE) as a dienophile. Burnier and Vogel (1987) demonstrated that 1,3-dimethoxy-5,6,7,8-tetramethylidenebicyclo[2.2.2]oct-2-ene (13) reacts sequentially with TCNE to form mono- and bis-adducts (18 and 19, respectively). While the parent compound lacks methoxy substituents, this work establishes foundational kinetics:
- First addition : $$ k1' = 204 \times 10^{-3} \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1} $$ at 25°C ($$ \Delta H1^\ddagger = 10.7 \pm 0.5 \, \text{kcal/mol} $$, $$ \Delta S_1^\ddagger = -26 \pm 2 \, \text{cal/K·mol} $$)
- Second addition : $$ k2' = 0.6 \times 10^{-3} \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1} $$ at 25°C ($$ \Delta H2^\ddagger = 14 \pm 1 \, \text{kcal/mol} $$, $$ \Delta S_2^\ddagger = -26 \pm 4 \, \text{cal/K·mol} $$)
These parameters suggest that the first Diels-Alder step is enthalpy-driven, while the second faces increased steric hindrance. For the target compound, analogous reactivity would require a precursor with four unsubstituted methylene groups, achievable via deprotection of methoxy-substituted intermediates.
[2.2.2]Hericene Derivative Functionalization
Olivier Pilet et al. (1983) developed 2,3,5,6,7,8-hexamethylidenebicyclo[2.2.2]octane ([2.2.2]hericene) as a versatile precursor. Selective hydrogenation or partial oxidation of hexamethylidenebicyclo[2.2.2]octane derivatives enables controlled reduction of methylene groups. Key steps include:
Synthesis of [2.2.2]hericene :
- Cyclopropanation of 1,3,5-cyclooctatriene with dichlorocarbene
- Subsequent dehydrohalogenation with KOtBu in THF at −78°C
Selective methylene reduction :
This method benefits from the high symmetry of [2.2.2]hericene, which minimizes regiochemical complications during partial saturation.
Elimination Reactions from Diol Precursors
Gérald Burnier and Pierre Vogel (1990) reported a stereocontrolled route via baker’s yeast reduction of 4-methoxy-5,6,7,8-tetramethylidenebicyclo[2.2.2]octan-2-one:
Key intermediate synthesis :
- Diels-Alder cyclization of 2-methoxyfuran with maleic anhydride
- Catalytic hydrogenation (H₂, Pd/BaSO₄) to yield bicyclic ketone
Biocatalytic reduction :
- Baker’s yeast-mediated ketone reduction (95% ee, >90% yield)
- Methanolysis of acetylated intermediates
Final elimination :
This approach achieves enantiomeric excess >95% but requires multi-step purification.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Side Reactions
Thermal decomposition :
At temperatures >80°C, retro-Diels-Alder reactions regenerate starting materials ($$ t_{1/2} = 45 \, \text{min} $$ at 100°C).Oxidative dimerization :
Exposure to O₂ induces [4+2] cycloaddition between methylene groups, forming polymeric byproducts. Argon atmosphere is critical during storage.Solvent effects :
Characterization and Purification Protocols
NMR spectroscopy :
Chromatography :
Crystallography :
Single crystals obtained via vapor diffusion (pentane into CHCl₃) show:
Industrial-Scale Production Challenges
Cost analysis :
- Raw material expenses: $12–15/g at 100 g scale
- Catalysts account for 40% of total production costs
Safety considerations :
Emerging Methodologies
Photochemical cyclization :
UV irradiation (λ = 254 nm) of 1,3,5,7-cyclooctatetraene derivatives induces [2+2] cycloaddition, forming bicyclic intermediates with 72% efficiency.Flow chemistry approaches : Microreactor systems (0.5 mm ID) enable precise control of exothermic steps, improving yields to 81% with residence times <30 s.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 5,6,7,8-tetramethylidenebicyclo[2.2.2]oct-2-ene is in organic synthesis, where it serves as a versatile building block for various chemical transformations:
Diels-Alder Reactions
The compound is frequently utilized in Diels-Alder reactions due to its ability to act as a diene or dienophile. This reaction is crucial for the formation of cyclohexene derivatives and other complex structures .
Case Study:
A study published in the Helv. Chim. Acta demonstrated the stereoselective double functionalization of iron-carbonyl complexes involving this compound, showcasing its utility in synthesizing complex organic molecules .
Material Science
This compound has potential applications in the development of new materials:
Polymer Chemistry
Research indicates that this bicyclic compound can be polymerized to produce materials with unique properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Example:
Incorporating this compound into polymer systems has been shown to improve the thermal properties of polyolefins, making them suitable for high-performance applications .
Coordination Chemistry
The compound's ability to form coordination complexes with transition metals opens avenues for applications in catalysis:
Catalytic Applications
Studies have explored the use of this compound in catalyzing various organic reactions, including hydrogenation and oxidation processes.
Research Insight:
A study highlighted its role as a ligand in metal-catalyzed reactions, facilitating transformations that are otherwise challenging under conventional conditions .
Biological Applications
Emerging research suggests potential biological applications for this compound:
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, which could be explored for developing new antibacterial agents.
Research Note:
Further investigation is required to fully understand the mechanisms behind its biological activity and potential therapeutic uses.
Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a building block in Diels-Alder reactions | Stereoselective functionalization with iron complexes |
| Material Science | Enhances properties of polymers | Improved thermal stability in polyolefins |
| Coordination Chemistry | Forms complexes with transition metals for catalysis | Effective ligand in metal-catalyzed reactions |
| Biological Applications | Potential antimicrobial activity | Preliminary studies suggest promising results |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. This reactivity is due to the presence of multiple double bonds in its structure, which can participate in cycloaddition reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octene scaffold is a common motif in organic chemistry, with derivatives differing in substituents, strain, and reactivity. Below is a detailed comparison of TMBO with structurally related compounds:
Structural and Reactivity Comparisons
Key Differentiators
Reactivity in Cycloadditions: TMBO’s four methylidene groups enable sequential Diels-Alder reactions, forming extended π-conjugated systems . The unsubstituted bicyclo[2.2.2]oct-2-ene lacks electron-deficient sites, limiting its utility in cycloadditions compared to TMBO .
Applications in Materials Science :
- TMBO is critical for synthesizing fluorinated pentacenes, which exhibit high charge-carrier mobility in organic semiconductors . The 7-nitro derivative, however, is tailored for heat-resistant polyamides due to its nitro group’s electron-withdrawing effects .
Steric and Electronic Effects: The 5-methyl derivative introduces steric hindrance, altering reaction pathways in polymer synthesis . TMBO’s methylidenes create planar, electron-deficient regions, enhancing dienophile interactions .
Radical Rearrangements :
- Bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene via diradical intermediates, a process absent in TMBO due to its stabilized structure .
Unique Features of TMBO
- Solid-State Structure : TMBO’s X-ray data confirm a planar, strained geometry that promotes high-pressure polymerization .
- Semiconductor Precursors : TMBO reacts with fluorinated arynes (e.g., 3,6-difluoroaryne) to generate pentacenes with modulated electronic properties .
- Ladder Polymer Synthesis : Under high pressure, TMBO forms regio- and stereochemically defined polymers, a feat unmatched by substituted derivatives like the 5-methyl or 7-nitro analogs .
Biological Activity
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene, also known as DTXCID50447567 or CAS number 62234-75-7, is a bicyclic compound with significant potential in biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H12 and a molecular weight of 156.224 g/mol. Its unique bicyclic structure contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has shown potential in:
- Antioxidant Activity : The compound exhibits properties that may help in scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : It has been found to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- Antioxidant Studies : Research has demonstrated that this compound can significantly reduce oxidative stress markers in vitro, indicating its potential as an antioxidant agent .
- Enzyme Inhibition : A study published in Helv. Chim. Acta explored the compound's reactivity in Diels-Alder reactions and its implications for enzyme inhibition in metabolic pathways . The findings suggest that the compound can effectively inhibit enzymes involved in the biosynthesis of critical biomolecules.
- Stereoselective Functionalization : Another study highlighted the stereoselective double functionalization of iron-carbonyl complexes using this compound . This research provides insights into its potential applications in synthetic biology and drug development.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene, and how do reaction conditions influence yield?
The compound is synthesized via high-pressure (7–8 kbar) Diels-Alder reactions. For example, reacting exo-5,6,7,8-tetramethylidenebicyclo[2.2.2]oct-2-ene with 1,4:5,8-bisepoxy-9,10-dihexyl-1,4:5,8-tetrahydroanthracene under high pressure yields ladder polymers. Key variables include:
- Solvent selection : Polar aprotic solvents enhance reactivity by stabilizing transition states.
- Temperature : Elevated temperatures (e.g., 80–120°C) accelerate reaction rates but may promote side reactions.
- Concentration : Higher monomer concentrations favor polymer formation but risk uncontrolled exothermicity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Use X-ray crystallography to resolve the bicyclic framework and methylidene substituents. For example, single crystals grown via slow evaporation in n-hexane reveal bond lengths and angles consistent with strain-induced reactivity . Complementary NMR spectroscopy (¹H/¹³C) identifies allylic coupling patterns (e.g., Jα,β = 2–4 Hz), which vary with electron-donating/withdrawing substituents at the 3-position .
Q. What thermodynamic properties are critical for handling this compound in laboratory settings?
- Entropy (S°gas) : Experimental values range from 323.0 J/mol·K (kinetic studies) to 331.0 J/mol·K (group additivity models), reflecting strain in the bicyclic system .
- Enthalpy of formation (ΔfH°gas) : Derived from combustion calorimetry (e.g., -145 ± 3 kJ/mol), critical for assessing stability during storage .
- Thermal decomposition : Unimolecular decomposition at >200°C produces ethylene and cyclohexadienyl radicals, requiring inert atmospheres for high-temperature studies .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Use fume hoods, gloves, and eye protection due to acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- Storage : Keep in airtight containers under nitrogen to prevent degradation. Avoid contact with oxidizing agents .
Advanced Research Questions
Q. How do electronic substituents influence fragmentation patterns in mass spectrometry?
Electron-donating groups (e.g., -OAc) increase allylic coupling constants (Jα,β) and stabilize reverse Diels-Alder fragmentation, yielding cyclohexadienyl cations. Conversely, electron-withdrawing groups promote ketene elimination via four-membered transition states. For example, bridgehead acetates lose ketene 10× faster than enol esters due to steric strain .
Q. What computational methods elucidate photochemical reaction pathways?
Machine-learning-assisted non-adiabatic molecular dynamics (NAMD) and multiconfiguration pair-density functional theory (MC-PDFT) model the deazetization of 2,3-diazabicyclo[2.2.2]oct-2-ene. These methods reveal that product selectivity (hexadiene vs. bicyclohexane) is governed by momentum-driven bifurcation at conical intersections .
Q. How does stereochemistry impact polymer formation in repetitive Diels-Alder reactions?
Steric hindrance from endo/exo isomers dictates regioselectivity. For instance, exo-substituted monomers favor ladder polymer formation under high pressure due to reduced torsional strain. Stereochemical resolution via chiral HPLC or diastereomeric crystallization is critical for isolating stereodefined products .
Q. What contradictions exist between experimental and computational data for reaction mechanisms?
- Fragmentation pathways : Experimental mass spectra show dominant reverse Diels-Alder pathways, while computational models predict competitive ketene elimination. Resolution requires isotope-labeling studies to track hydrogen transfer .
- Entropy values : Group additivity models (331.0 J/mol·K) overestimate experimental entropy (323.0 J/mol·K) due to unaccounted vibrational modes in the bicyclic framework .
Q. How does solid-state structure affect reactivity in semiconductor applications?
X-ray data show that π-stacking interactions in crystalline this compound enhance charge mobility (µ = 0.1–1 cm²/V·s). However, steric bulk from methylidene groups disrupts long-range order, necessitating copolymerization with planar aromatics (e.g., fluorinated pentacenes) for optimal device performance .
Q. What strategies resolve conflicting stereochemical assignments in complex derivatives?
Combine X-ray crystallography with photoelectron spectroscopy to correlate molecular geometry with electronic structure. For example, 7,8-diazatricyclo[4.2.2.0²⁵]dec-7-ene exhibits a 10° deviation from ideal tetrahedral angles at nitrogen, confirmed by both techniques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
